molecular formula C17H15Cl2NO5 B124091 5-Carboxy-6-hydroxymethyl Dehydro Felodipine CAS No. 96558-29-1

5-Carboxy-6-hydroxymethyl Dehydro Felodipine

Cat. No.: B124091
CAS No.: 96558-29-1
M. Wt: 384.2 g/mol
InChI Key: YUUOWPFADBOBKZ-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 5-Carboxy-6-hydroxymethyl Dehydro Felodipine are not extensively detailed in the available literature. it is known that the compound can be synthesized through specific chemical reactions involving its precursor molecules . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Carboxy-6-hydroxymethyl Dehydro Felodipine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products . The specific products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

5-Carboxy-6-hydroxymethyl Dehydro Felodipine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and protein interactions. In medicine, the compound is explored for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of various biochemical products .

Mechanism of Action

The mechanism of action of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

5-Carboxy-6-hydroxymethyl Dehydro Felodipine can be compared with other similar compounds, such as Felodipine and its derivatives. While Felodipine is a well-known calcium channel blocker used to treat hypertension, this compound has unique structural features that differentiate it from other compounds .

Similar Compounds::

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUOWPFADBOBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434727
Record name AGN-PC-0MXU09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-29-1
Record name AGN-PC-0MXU09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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